molecular formula C12H9N3O3S2 B3717587 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide

Cat. No.: B3717587
M. Wt: 307.4 g/mol
InChI Key: GMPRYGKQSACJAF-UHFFFAOYSA-N
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Description

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide features a benzoxazole ring linked via a sulfanyl bridge to an acetamide group, which is further connected to a 4-oxo-4,5-dihydro-1,3-thiazol-2-yl moiety. Benzoxazole and thiazol-4-one rings are heterocyclic systems known for their bioactivity in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties. Structural characterization of such compounds often employs crystallographic tools like SHELX and validation protocols.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S2/c16-9-5-19-11(14-9)15-10(17)6-20-12-13-7-3-1-2-4-8(7)18-12/h1-4H,5-6H2,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPRYGKQSACJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC(=O)CSC2=NC3=CC=CC=C3O2)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC12H9N3O3S2
IUPAC NameThis compound
SMILESO=C(CSc1nc(cccc2)c2o1)NC(SC1)=NC1=O
InChI KeyGMPRYGKQSACJAF-UHFFFAOYSA-N

Anticancer Properties

Research has indicated that derivatives of 1,3-thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values ranging from 0.28 to 10 μg/mL against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Case Study:
A study on thiazole derivatives showed that the introduction of specific substituents significantly enhances their anticancer activity. The compound may exhibit similar behavior due to its structural features.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. It belongs to a class of compounds that have shown efficacy against various bacterial and fungal strains. The presence of the benzoxazole and thiazole moieties contributes to its bioactivity by potentially interacting with microbial enzymes or cellular structures.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Cell Cycle Arrest : Studies suggest that some thiazole derivatives induce cell cycle arrest at specific phases (e.g., G1/S transition), leading to apoptosis in cancer cells.
  • Apoptosis Induction : Activation of caspases has been observed in related compounds, suggesting that this compound might also trigger apoptotic pathways in cancer cells.

In Vitro Studies

A series of in vitro studies have assessed the cytotoxicity and antimicrobial efficacy of the compound:

Cell LineIC50 (μg/mL)Activity Type
MCF-70.28Anticancer
HCT1163.29Anticancer
A5490.52Anticancer
Staphylococcus aureusVariesAntimicrobial

These results indicate promising activity against both cancerous cells and pathogenic microbes.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications on the benzoxazole or thiazole rings can significantly impact the biological activity. For example, substituents that enhance lipophilicity often correlate with increased cellular uptake and efficacy .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs (Table 1) share the 4-oxo-thiazol core but differ in substituents, influencing their physicochemical and biological profiles.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound C₁₃H₁₀N₂O₃S₂ 330.36 2 5 Benzoxazole, thiazol-4-one
N-cyclopropyl-2-{2-[(2-methylpropyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide C₁₂H₁₇N₃O₂S 283.35 2 4 Cyclopropyl, isobutylamino
N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide C₁₃H₁₄N₂O₃S₂ 310.39 2 5 Ethoxyphenyl, mercapto
Key Observations:
  • Benzoxazole vs. This aromatic system may enhance binding to biological targets like enzymes or receptors.
  • Hydrogen-Bonding Capacity: All three compounds have two H-bond donors, but the target compound and ’s analog have five acceptors versus four in . The acetamide and thiazol-4-one groups contribute to this profile, influencing solubility and target interactions.
  • Molecular Weight : The target compound (330.36 g/mol) is heavier than its analogs, likely due to the benzoxazole ring’s aromaticity and sulfur content.

Tautomerism and Stability

Compound 3d (), a structural analog, exists as a tautomeric mixture of imino and amino forms in a 1:1 ratio. In contrast, the target compound’s benzoxazole and thiazol-4-one substituents may stabilize a single tautomer, reducing conformational flexibility. This rigidity could improve metabolic stability compared to analogs prone to tautomerism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide

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